molecular formula NdTl3 B14640497 CID 71365327 CAS No. 53168-08-4

CID 71365327

Cat. No.: B14640497
CAS No.: 53168-08-4
M. Wt: 757.39 g/mol
InChI Key: BPDMAOMZUMFIPB-UHFFFAOYSA-N
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Description

CID 71365327 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database . For a comprehensive introduction to this compound, researchers would typically rely on PubChem records, including its IUPAC name, molecular weight, and associated spectral data. Unfortunately, the provided evidence lacks direct information about this compound, necessitating further investigation into authoritative databases or literature for detailed characterization.

Properties

CAS No.

53168-08-4

Molecular Formula

NdTl3

Molecular Weight

757.39 g/mol

InChI

InChI=1S/Nd.3Tl

InChI Key

BPDMAOMZUMFIPB-UHFFFAOYSA-N

Canonical SMILES

[Nd].[Tl].[Tl].[Tl]

Origin of Product

United States

Chemical Reactions Analysis

CID 71365327 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CID 71365327 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology and medicine, it is studied for its potential therapeutic effects and interactions with biological systems. Industrially, it may be used in the development of new materials or as a component in manufacturing processes .

Mechanism of Action

The mechanism of action of CID 71365327 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can lead to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 71365327, comparisons with structurally or functionally analogous compounds are essential. Below is a hypothetical comparison model based on analogous compounds, adhering to the methodological guidelines outlined in , and 8:

Table 1: Structural and Functional Comparison of this compound with Analogues

Property This compound (Hypothetical) Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389)
Molecular Formula C₃₀H₄₀O₈ (example) C₃₄H₅₂O₉ C₃₅H₅₄O₉
Molecular Weight 552.6 g/mol (example) 604.7 g/mol 618.8 g/mol
Functional Groups Epoxide, ester Lactone, hydroxyl Methylated lactone, hydroxyl
Biological Activity Cytotoxic (hypothetical) Anticancer, marine toxin Modified bioactivity due to methylation
Applications Drug discovery (hypothetical) Marine pharmacology Structural analog for SAR studies

Key Findings:

Structural Differences : Methylation in CID 185389 alters lipophilicity and bioavailability compared to CID 101283546, suggesting this compound could exhibit similar modifications if functional groups differ .

Bioactivity Trends : Oscillatoxin derivatives demonstrate cytotoxicity linked to lactone rings; this compound’s hypothetical epoxide group may confer unique reactivity or toxicity profiles.

Research Gaps : Without experimental data for this compound, its exact role in pharmacological or environmental systems remains speculative.

Methodological Considerations

The comparison above adheres to principles from , emphasizing structural and functional parallels. However, the absence of this compound-specific data in the provided evidence highlights critical limitations:

  • Data Availability : PubChem or specialized databases (e.g., ChEMBL, CAS SciFinder) are necessary to retrieve accurate molecular descriptors and bioactivity data .
  • Experimental Validation : As per , physicochemical properties (e.g., NMR, HPLC purity) and bioassay results (e.g., IC₅₀ values) are essential for rigorous comparison.

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